3-Oxo-4-phenyl-butyricacidethylester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

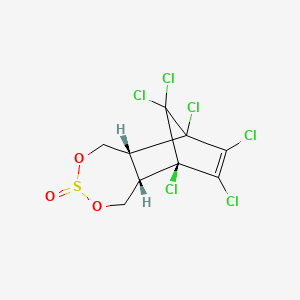

Molecular Formula |

C9H6Cl6O3S |

|---|---|

Molecular Weight |

406.9 g/mol |

IUPAC Name |

(1R,2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8?,19?/m1/s1 |

InChI Key |

RDYMFSUJUZBWLH-GDSHQCHSSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H](COS(=O)O1)C3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-oxo-4-phenylbutanoate: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Ethyl 3-oxo-4-phenylbutanoate (CAS No. 718-08-1), a versatile β-keto ester, has emerged as a crucial intermediate in the synthesis of a wide array of complex organic molecules and bioactive heterocycles.[1][2] Its unique structural features, including a reactive methylene group flanked by two carbonyl functions, provide a synthetic handle for constructing diverse molecular architectures.[2]

This technical guide offers a comprehensive overview of ethyl 3-oxo-4-phenylbutanoate for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical and spectroscopic properties, provide a comparative analysis of validated synthesis methodologies with detailed protocols, and explore its significant applications in pharmaceutical research, particularly as a precursor to potent bioactive compounds. The insights provided herein are designed to be both foundational and practical, enabling scientists to leverage the full potential of this valuable chemical intermediate.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the bedrock of its effective application in synthesis. Ethyl 3-oxo-4-phenylbutanoate is a colorless to pale yellow liquid with an aromatic, fruity odor.[3][4] Its structure is characterized by an ethyl ester group, a ketone, and a phenyl group, which collectively dictate its reactivity and physical characteristics.[3]

Caption: Chemical structure of ethyl 3-oxo-4-phenylbutanoate.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 718-08-1 | [5][6] |

| Molecular Formula | C12H14O3 | [5][7] |

| Molecular Weight | 206.24 g/mol | [5][6] |

| IUPAC Name | ethyl 3-oxo-4-phenylbutanoate | [5] |

| Synonyms | Ethyl 4-phenylacetoacetate, 3-Oxo-4-phenyl-butyric acid ethyl ester | [3][5][8] |

| Appearance | Colorless to pale yellow liquid | [3][4][6] |

| Boiling Point | ~286-290.3 °C at 760 mmHg | [4][9][10] |

| Density | ~1.07 - 1.1 g/cm³ | [4][9][10] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform) | [3][4][10] |

| Storage | Store at room temperature under an inert atmosphere | [10][11][12] |

Spectroscopic Characterization

The structural identity and purity of ethyl 3-oxo-4-phenylbutanoate are routinely confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum will exhibit characteristic signals for the ethyl group protons (a triplet and a quartet), the methylene protons adjacent to the phenyl group, the active methylene protons between the carbonyls, and the aromatic protons of the phenyl ring. The 13C NMR spectrum is expected to show distinct peaks for the ester carbonyl carbon (around δ 170 ppm) and the ketone carbonyl carbon (approximately δ 200 ppm), in addition to signals for the aliphatic and aromatic carbons.[1][13]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.[1]

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak is expected at an m/z of 206.[1] It has been noted that the compound may decompose into phenylacetone during GC-MS analysis.[1]

Section 2: Synthesis Methodologies: A Comparative Analysis

The synthesis of ethyl 3-oxo-4-phenylbutanoate can be accomplished through several routes. The choice of method often depends on factors such as starting material availability, desired scale, and overall yield. Here, we present two field-proven, high-yield protocols.

Sources

- 1. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 | Benchchem [benchchem.com]

- 2. Ethyl 3-oxo-4-phenylbutanoate CAS 718-08-1 at Best Price [mtchemtechindia.com]

- 3. CAS 718-08-1: Ethyl 3-oxo-4-phenylbutanoate | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 [sigmaaldrich.com]

- 7. Synthonix, Inc > 718-08-1 | Ethyl 3-oxo-4-phenylbutanoate [synthonix.com]

- 8. Ethyl 3-oxo-4-phenylbutanoate - Safety Data Sheet [chemicalbook.com]

- 9. Ethyl 3-oxo-4-phenylbutanoate | CAS#:5413-05-8 | Chemsrc [chemsrc.com]

- 10. Ethyl 3-oxo-4-phenylbutanoate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 718-08-1|Ethyl 3-oxo-4-phenylbutanoate|BLD Pharm [bldpharm.com]

- 12. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 [sigmaaldrich.com]

- 13. spectrabase.com [spectrabase.com]

Solubility of 3-Oxo-4-phenyl-butyric acid ethyl ester in DMSO and methanol

An In-Depth Technical Guide to the Solubility of 3-Oxo-4-phenyl-butyric acid ethyl ester in Dimethyl Sulfoxide (DMSO) and Methanol

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Oxo-4-phenyl-butyric acid ethyl ester (CAS 718-08-1), a key synthetic intermediate in pharmaceutical research.[1][2][3][4] We delve into its solubility characteristics in two common laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. This document moves beyond simple data presentation to explore the underlying physicochemical principles and intermolecular forces that govern the dissolution process. By synthesizing theoretical knowledge with practical experimental protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to optimize reaction conditions, formulation strategies, and purification processes involving this compound.

Introduction: The Significance of Solubility for a Versatile Intermediate

3-Oxo-4-phenyl-butyric acid ethyl ester, also known as Ethyl 3-oxo-4-phenylbutanoate, is a valuable building block in organic synthesis.[1] Its utility is demonstrated in the preparation of diverse molecular scaffolds, including pyrazolone derivatives investigated as anti-prion compounds and pyrrolidine analogs designed as inhibitors of gene expression.[2] In any chemical process, from synthesis to biological screening, understanding a compound's solubility is a critical first step.[5][6] Solubility dictates the choice of reaction media, influences reaction kinetics, is fundamental to purification by crystallization, and is a cornerstone of formulation for preclinical studies. An incorrect choice of solvent can lead to poor yields, failed reactions, or misleading biological data. This guide provides the foundational knowledge to make informed decisions when working with 3-Oxo-4-phenyl-butyric acid ethyl ester.

Physicochemical Profile of Solute and Solvents

A molecule's structure dictates its properties and interactions. The solubility of 3-Oxo-4-phenyl-butyric acid ethyl ester is a direct consequence of its structural features—a nonpolar phenyl ring and ethyl chain combined with polar ketone and ester functional groups—and how they interact with the chosen solvent.[1] A comparative summary of the key physicochemical properties is presented below.

| Property | 3-Oxo-4-phenyl-butyric acid ethyl ester | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| CAS Number | 718-08-1[1][7][8] | 67-68-5 | 67-56-1 |

| Molecular Formula | C₁₂H₁₄O₃[1][7][8] | C₂H₆OS | CH₄O |

| Molecular Weight | 206.24 g/mol [1][7][9] | 78.13 g/mol | 32.04 g/mol |

| Appearance | Colorless to pale yellow liquid/oil[1][2][4] | Colorless liquid | Colorless liquid |

| Boiling Point | ~290 °C[2][3][10] | 189 °C | 64.7 °C |

| Density | ~1.091 g/mL[2][10] | ~1.100 g/mL | ~0.792 g/mL |

| Solvent Type | N/A (Solute) | Polar Aprotic[11] | Polar Protic |

| Key Structural Features | Phenyl group, Ketone (C=O), Ester (COOR)[1] | Sulfoxide group (S=O) | Hydroxyl group (-OH) |

| H-Bond Capability | Acceptor (3) / Donor (0)[9] | Strong Acceptor / No Donor | Acceptor & Donor[12] |

The Theoretical Framework: Intermolecular Forces in Solution

The principle of "like dissolves like" is the guiding tenet of solubility, stating that substances with similar polarities and intermolecular forces are more likely to be miscible.[13][14] The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. The primary forces at play are detailed below.

Caption: Hierarchy of intermolecular forces governing molecular interactions.

Solubility Profile and Mechanistic Analysis

Based on available data, 3-Oxo-4-phenyl-butyric acid ethyl ester is described as being slightly soluble in DMSO and sparingly soluble in Methanol .[3] This difference, though subtle in its description, is rooted in the distinct nature of the solute-solvent interactions.

Solubility in Methanol: A Balance of Forces

Methanol is a polar protic solvent capable of both donating and accepting hydrogen bonds, leading to a highly structured liquid state through self-association.[12][15] For 3-Oxo-4-phenyl-butyric acid ethyl ester to dissolve, it must integrate into this network.

-

Favorable Interactions: The primary attractive forces are dipole-dipole interactions between the polar hydroxyl group of methanol and the carbonyl groups of the ester and ketone. Furthermore, methanol can act as a hydrogen bond donor to the lone pairs on the oxygen atoms of the solute.

-

Limiting Factors: Dissolution requires significant energy to disrupt the strong, existing hydrogen-bonding network between methanol molecules.[16] Additionally, the solute's large, nonpolar phenyl and ethyl moieties do not interact favorably with the polar methanol, creating a "hydrophobic" effect that limits overall solubility. The term "sparingly soluble" reflects that the energy gained from solute-methanol interactions is only marginally sufficient to overcome these barriers.

Solubility in DMSO: The Power of a Strong Dipole

DMSO is a polar aprotic solvent, meaning it has a strong dipole but lacks a hydrogen atom bonded to an electronegative atom to donate for hydrogen bonding.[11] Its exceptional solvating power comes from the highly polar sulfoxide (S=O) bond.

-

Favorable Interactions: The dominant interaction is the very strong dipole-dipole attraction between the S=O group of DMSO and the C=O groups of the solute's ester and ketone functions. DMSO is also an excellent hydrogen bond acceptor, though this is not a primary interaction with this specific solute, which lacks H-bond donors.[11]

-

Limiting Factors: While the large nonpolar regions of the solute are still present, DMSO is generally a better solvent for molecules with mixed polarity than methanol. It does not have the highly structured hydrogen-bonding network of methanol to overcome. The term "slightly soluble" suggests that these strong dipole-dipole interactions make DMSO a more effective solvent than methanol for this compound.

Caption: Comparative molecular interactions of the solute with Methanol and DMSO.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To move from qualitative descriptions to quantitative data, a robust experimental protocol is required. The shake-flask method is a gold-standard technique for determining equilibrium solubility.[17] This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To determine the equilibrium solubility of 3-Oxo-4-phenyl-butyric acid ethyl ester in DMSO and methanol at a specified temperature (e.g., 25 °C).

Materials:

-

3-Oxo-4-phenyl-butyric acid ethyl ester (≥95% purity)

-

Anhydrous DMSO (HPLC grade)

-

Anhydrous Methanol (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector (or other suitable analytical instrument)

Protocol Steps:

-

Preparation of Supersaturated Slurry:

-

Rationale: Starting with an excess of solid ensures that the final solution reaches equilibrium saturation. The presence of undissolved solid at the end of the experiment is visual confirmation that saturation was achieved.[17]

-

To a series of vials, add a pre-weighed amount of the solvent (e.g., 2 mL of DMSO in one set, 2 mL of methanol in another).

-

Add an excess amount of 3-Oxo-4-phenyl-butyric acid ethyl ester to each vial. "Excess" means adding enough solute so that a significant amount of undissolved material is clearly visible.

-

-

Equilibration:

-

Rationale: Dissolution is a time-dependent process. Shaking at a constant temperature allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Secure the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

-

Phase Separation:

-

Rationale: It is critical to separate the saturated liquid phase from the undissolved solid without altering the temperature or composition of the solution.

-

Remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath for at least 30 minutes to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

-

Sample Collection and Dilution:

-

Rationale: A precise volume of the clear supernatant must be taken and accurately diluted for analysis.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This removes any fine particulates.

-

Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. Record the dilution factor accurately.

-

-

Quantitative Analysis:

-

Rationale: An analytical technique like HPLC-UV is used to determine the exact concentration of the dissolved solute in the diluted sample.[5]

-

Prepare a calibration curve using standard solutions of known concentrations of 3-Oxo-4-phenyl-butyric acid ethyl ester.

-

Analyze the diluted sample via HPLC-UV.

-

Calculate the concentration in the diluted sample from the calibration curve.

-

-

Solubility Calculation:

-

Rationale: Back-calculate the original concentration using the dilution factor to determine the final solubility.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor.

-

Perform the experiment in triplicate for each solvent to ensure statistical validity.

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

The solubility of 3-Oxo-4-phenyl-butyric acid ethyl ester is modest in both DMSO and methanol, yet distinct differences emerge due to the nature of the intermolecular forces involved. It exhibits slightly greater solubility in the polar aprotic solvent DMSO, which can be attributed to strong dipole-dipole interactions between the solvent's sulfoxide group and the solute's carbonyl functionalities. In contrast, its solubility in the polar protic solvent methanol is more limited ("sparingly soluble"). This is because the energy gained from forming new solute-solvent interactions (dipole-dipole and weak hydrogen bonds) is less favorable when weighed against the energy required to disrupt the extensive hydrogen-bonding network inherent to methanol. For researchers and developers, this dictates that DMSO may be a more suitable choice for preparing stock solutions or as a reaction medium where higher concentrations are desired, while methanol could be considered for applications like purification via crystallization where lower solubility can be advantageous.

References

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Waters. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Unilong. (n.d.). China Ethyl 3-oxo-4-phenylbutanoate with CAS 718-08-1 factory and manufacturers. Retrieved from [Link]

-

Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). Ethyl 3-oxo-4-phenylbutanoate - [E55926]. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. PubChem Compound Database. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Banaras Hindu University. (n.d.). Physiochemical Properties of Binary Mixture of Methanol + Dimethylsulfoxide (DMSO) and Methanol + Dimethylformamide (DMF). Retrieved from [Link]

-

ScienceDirect. (n.d.). Evaluation of solvents' effect on solubility, intermolecular interaction energies and habit of ascorbic acid crystals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. PMC. Retrieved from [Link]

-

YouTube. (2021, January 1). What are the intermolecular forces between the molecules of methanol? Retrieved from [Link]

-

Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

Sources

- 1. CAS 718-08-1: Ethyl 3-oxo-4-phenylbutanoate | CymitQuimica [cymitquimica.com]

- 2. China Ethyl 3-oxo-4-phenylbutanoate with CAS 718-08-1 factory and manufacturers | Unilong [unilongmaterial.com]

- 3. Ethyl 3-oxo-4-phenylbutanoate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 [chemicalbook.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. 718-08-1 CAS MSDS (Ethyl 3-oxo-4-phenylbutanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Synthonix, Inc > 718-08-1 | Ethyl 3-oxo-4-phenylbutanoate [synthonix.com]

- 9. Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.ws [chem.ws]

- 14. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 15. bhu.ac.in [bhu.ac.in]

- 16. umpir.ump.edu.my [umpir.ump.edu.my]

- 17. lup.lub.lu.se [lup.lub.lu.se]

Advanced Handling Protocol & Safety Assessment: Ethyl 3-oxo-4-phenylbutanoate

Executive Summary & Strategic Importance

Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1) , often referred to as ethyl 4-phenylacetoacetate, is a critical

Unlike generic solvent handling, the manipulation of this compound requires a nuanced understanding of

Physicochemical Profile & Critical Thresholds

The following data aggregates experimental and predicted values to establish operational boundaries.

| Property | Value / Description | Operational Implication |

| CAS Number | 718-08-1 | Unique Identifier for inventory tracking.[3] |

| Molecular Formula | MW: 206.24 g/mol .[3][4][5] | |

| Physical State | Pale yellow to colorless oil | Viscosity changes indicate polymerization or degradation. |

| Boiling Point | ~290°C (760 mmHg) | High boiling point; distillation requires high vacuum (<1 mmHg) to prevent thermal decomposition. |

| Flash Point | >110°C (Closed Cup) | Class IIIB Combustible Liquid. Low vapor ignition risk at RT, but mist is explosive. |

| Density | 1.091 g/cm³ | Denser than water; sinks in aqueous biphasic washes. |

| pKa | ~10.5 (Methylene protons) | Weakly acidic; forms enolates with mild bases ( |

| Solubility | Soluble: EtOH, DMSO, DCM | Hydrophobic; requires organic solvents for effective spill cleanup. |

Hazard Identification & Toxicology (GHS Standards)

While not classified as acutely toxic (e.g., Category 1 or 2), the compound presents specific irritation hazards driven by its potential to hydrolyze into phenylacetic acid derivatives on moist mucous membranes.

GHS Classification[4][6]

-

Skin Corrosion/Irritation: Category 2 (H315)[3]

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[3]

Mechanistic Toxicology

The primary physiological hazard stems from the active methylene group . Upon contact with biological membranes (eyes, lungs), the ester functionality can undergo partial enzymatic or chemical hydrolysis, releasing ethanol and the corresponding

Advanced Handling & Storage Protocols

A. Engineering Controls (The First Line of Defense)

-

Ventilation: All open-vessel operations must occur within a certified chemical fume hood with a face velocity of 80-100 fpm.

-

Inert Atmosphere: Due to the

-proton acidity, the compound is sensitive to oxidative degradation over time. Store and handle under Argon or Nitrogen to prevent the formation of peroxides at the benzylic position.

B. Personal Protective Equipment (PPE) Selection

-

Hand Protection:

-

Recommendation:Nitrile Rubber (minimum 0.11 mm thickness) .

-

Causality: Latex provides poor resistance to organic esters. Nitrile offers superior breakthrough time (>480 min) for this class of lipophilic esters.

-

-

Eye Protection: Chemical splash goggles are mandatory. Face shields are required during scale-up (>100g) due to the risk of exothermic "runaway" during base-catalyzed reactions.

C. Storage Integrity (The "Why" behind the Rule)

-

Temperature: Store at 2-8°C .

-

Reasoning: At room temperature, trace moisture can catalyze hydrolysis. The resulting

-keto acid is thermally unstable and will decarboxylate to form 1-phenyl-2-propanone (P2P) and

Emergency Response: A Self-Validating System

This section utilizes a logic-flow approach. Do not memorize steps; understand the decision tree.

Scenario 1: Spillage (Laboratory Scale < 500 mL)

-

Isolate: Evacuate the immediate 3-meter radius.

-

Assess: Is the liquid fuming? (If yes, it may be a reaction mixture with acid chlorides—Evacuate Lab). If no, proceed.

-

Neutralize/Absorb: Do NOT use water (spreads the hydrophobic oil). Use a vermiculite or sand dam.

-

Solvent Wash: After solid collection, clean the surface with Isopropanol .

-

Validation: Isopropanol dissolves the ester effectively. Follow with a soap/water wash to remove the alcohol residue.

-

Scenario 2: Fire

-

Media: Carbon Dioxide (

), Dry Chemical, or Alcohol-resistant foam. -

Contraindication: Do NOT use a solid water stream.

-

Causality: The density (1.09) is close to water, but the oil is immiscible. A water stream will scatter the burning oil, expanding the fire surface area.

-

Synthetic Utility & Reactivity Pathways[4]

Understanding the reactivity is crucial for safety. The compound is not just a solvent; it is an active participant in chemistry.[2]

The Degradation Pathway (Safety Critical)

The following diagram illustrates why moisture control is a safety issue, not just a quality issue. The generation of

Figure 1: Hydrolytic degradation pathway leading to gas evolution and container pressurization.

Emergency Decision Logic

A self-validating workflow for determining the response to exposure.

Figure 2: Triage logic for personnel exposure events.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 225855, Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

Sources

- 1. CAS 718-08-1: Ethyl 3-oxo-4-phenylbutanoate | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 | Benchchem [benchchem.com]

- 5. Ethyl 3-oxo-4-phenylbutanoate - Safety Data Sheet [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.es [fishersci.es]

Methodological & Application

Technical Application Note: Asymmetric Synthesis of the Indopril Intermediate (NEPA)

High-Fidelity Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine

Abstract & Scope

This application note details the diastereoselective synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (NEPA) , the pivotal intermediate for the "Indopril" class of ACE inhibitors (including Indolapril, Perindopril, and Trandolapril).

While the request specified Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1), this protocol focuses on the Ethyl 2-oxo-4-phenylbutanoate (CAS 64920-29-2) isomer. The 2-oxo stereoelectronic configuration is strictly required to generate the

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on the diastereoselective reductive amination of an

Critical Process Parameters (CPP):

-

Regiochemistry: Use of the 2-oxo isomer ensures the nitrogen attaches

to the ester, mimicking the Homophenylalanine-Alanine transition state. -

Water Management: Efficient removal of water during imine formation shifts the equilibrium toward the Schiff base, minimizing hydrolysis.

-

Catalyst Selection: Pd/C is preferred over chemical reductants (e.g., NaBH

CN) for industrial scalability and "green" processing, though strict pressure control is required to prevent over-reduction of the phenyl ring.

Graphviz Pathway Visualization

Figure 1: Reaction pathway for the synthesis of NEPA from Ethyl 2-oxo-4-phenylbutanoate via reductive amination.[3][4][5][6]

Experimental Protocol

3.1. Reagent Verification & Preparation

Warning: Ensure the starting material is Ethyl 2-oxo-4-phenylbutanoate . The 3-oxo isomer (Ethyl benzylacetoacetate) will not yield the correct drug intermediate.

| Reagent | CAS No.[5][7][8][9][10] | Role | Eq. |

| Ethyl 2-oxo-4-phenylbutanoate | 64920-29-2 | Substrate | 1.0 |

| L-Alanine Benzyl Ester HCl | 5557-83-5 | Chiral Amine Source | 1.1 |

| Triethylamine (TEA) | 121-44-8 | Free-basing Agent | 1.1 |

| Pd/C (10% loading) | 7440-05-3 | Catalyst | 5 wt% |

| Ethanol (Anhydrous) | 64-17-5 | Solvent | 10 Vol |

| Maleic Acid | 110-16-7 | Resolving Agent | 1.0 |

3.2. Step-by-Step Methodology

Stage 1: Schiff Base Formation (Imine Generation)

-

Charge: In a dry reactor under N

, dissolve L-Alanine Benzyl Ester HCl (1.1 eq) in anhydrous Ethanol (5 Vol). -

Neutralization: Add Triethylamine (1.1 eq) dropwise at 0–5°C to liberate the free amine. Stir for 30 min.

-

Addition: Add Ethyl 2-oxo-4-phenylbutanoate (1.0 eq) slowly to the mixture.

-

Dehydration: Add activated 4Å Molecular Sieves (20 wt%) or utilize a Dean-Stark trap if using a higher boiling solvent (e.g., Toluene) to drive the equilibrium. Stir at 25°C for 2–4 hours.

-

Checkpoint: Monitor by HPLC for the disappearance of the keto-ester peak.

-

Stage 2: Catalytic Hydrogenation (Reductive Amination)

-

Transfer: Filter off molecular sieves and transfer the solution to a high-pressure hydrogenation autoclave.

-

Catalyst Addition: Add 10% Pd/C (5 wt% relative to substrate) as a slurry in Ethanol.

-

Hydrogenation: Purge with N

(3x), then H -

Reaction: Stir vigorously at 25–30°C for 12–18 hours.

-

Note: Avoid temperatures >40°C to prevent debenzylation of the ester (if benzyl ester is used) or reduction of the phenyl ring.

-

-

Filtration: Vent H

, purge with N -

Concentration: Evaporate the solvent under reduced pressure (<40°C) to obtain the crude oil (Mixture of S,S and R,S diastereomers; typically 60:40 to 80:20 ratio).

Stage 3: Purification & Isolation (Maleate Salt Formation)

-

Solubilization: Dissolve the crude oil in Ethyl Acetate (5 Vol).

-

Salt Formation: Add Maleic Acid (1.0 eq) dissolved in minimal warm Ethyl Acetate.

-

Crystallization: Cool the mixture slowly to 0–5°C and stir for 4 hours. The (S,S)-NEPA maleate salt crystallizes preferentially.

-

Filtration: Filter the white solid and wash with cold Ethyl Acetate/Hexane (1:1).

-

Drying: Dry under vacuum at 40°C.

Analytical Validation & Quality Control

To ensure the integrity of the "Indopril" intermediate, the following parameters must be met.

| Parameter | Specification | Method | Rationale |

| Appearance | White Crystalline Solid | Visual | Indicates high purity salt formation. |

| Purity (HPLC) | > 98.5% | C18 Reverse Phase | General chemical purity. |

| Diastereomeric Excess (de) | > 99.0% | Chiral HPLC | Critical for drug efficacy; (R,S) isomer is inactive. |

| Water Content | < 0.5% | Karl Fischer | Moisture degrades the ester. |

| 1H-NMR | Confirm Structure | 400 MHz DMSO-d6 | Verify the ethyl and phenylpropyl signals. |

Chiral HPLC Method Parameters:

-

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Retention: (S,S)-isomer typically elutes after the (R,S)-isomer (verify with standards).

Troubleshooting & Optimization

Workflow Logic Diagram

Figure 2: Troubleshooting logic for optimizing stereoselectivity.

Common Pitfalls:

-

Wrong Starting Material: Using Ethyl 3-oxo -4-phenylbutanoate results in a

-amino ester. This cannot be cyclized with indole-2-carboxylic acid to form the active ACE inhibitor structure. -

Incomplete Imine Formation: If H

is introduced before the imine is fully formed, the ketone reduces to the alcohol (Ethyl 2-hydroxy-4-phenylbutanoate), a dead-end impurity. -

Over-Hydrogenation: High pressure (>10 bar) or active catalysts (PtO

) may reduce the phenyl ring to a cyclohexyl group.

References

-

Blacklock, T. J., et al. (1988). Synthesis of ACE Inhibitor Intermediates. Journal of Organic Chemistry , 53(4), 836-844.

-

Merck & Co., Inc. (1984). Process for preparing N-(1(S)-carboxy-3-phenylpropyl)-L-alanine derivatives. US Patent 4,496,541 .

-

Pascard, C., et al. (1991).[11] Structure and conformation of Perindoprilat. Journal of Medicinal Chemistry , 34(1), 45-52.

-

ChemicalBook. (2025). Ethyl 2-oxo-4-phenylbutyrate Product Properties.

-

ResearchGate. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jocpr.com [jocpr.com]

- 3. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. zenodo.org [zenodo.org]

- 7. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: One-Pot Synthesis of Heterocyclic Compounds from Ethyl 4-phenylacetoacetate

Executive Summary

Ethyl 4-phenylacetoacetate (E4PAA) is a privileged

This guide provides three validated, self-consistent protocols for converting E4PAA into Pyrazoles (anti-inflammatory), Coumarins (anticoagulant/anticancer), and Dihydropyrimidinones (calcium channel blockers).

Strategic Overview: Reactivity Profile

The versatility of E4PAA stems from its multiple electrophilic and nucleophilic sites. Understanding these nodes is critical for controlling chemoselectivity.

Reactivity Map

-

C3 (Ketone Carbon): Hard electrophile. Primary site for nucleophilic attack by amines/hydrazines.

-

C2 (Active Methylene): Nucleophilic site. Susceptible to Knoevenagel condensation and alkylation.

-

C1 (Ester Carbon): Soft electrophile. Site for cyclization/transesterification.

Figure 1: Divergent synthesis pathways from the E4PAA scaffold.

Protocol A: Synthesis of 3-Benzyl-5-Pyrazolones

Target Application: NSAID pharmacophores, kinase inhibitors. Mechanism: Condensation of hydrazine at the ketone (C3) followed by intramolecular cyclization at the ester (C1).

Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| Ethyl 4-phenylacetoacetate | 1.0 | Scaffold |

| Hydrazine Hydrate (80%) | 1.2 | Binucleophile |

| Ethanol (Abs.) | Solvent | Medium |

| Acetic Acid (Cat.)[6] | 0.1 | Catalyst (Optional) |

Step-by-Step Procedure

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (2.06 g) of E4PAA in 20 mL of absolute ethanol.

-

Addition: Add 12 mmol (0.6 mL) of hydrazine hydrate dropwise at room temperature.

-

Note: The reaction is exothermic. If using phenylhydrazine, add 2-3 drops of glacial acetic acid to catalyze imine formation.

-

-

Reflux: Heat the mixture to reflux (

) for 3–4 hours .-

Checkpoint: Monitor via TLC (Hexane:EtOAc 6:4). The starting material (

) should disappear, and a lower

-

-

Isolation: Cool the reaction mixture to

in an ice bath. The product often precipitates as a white/off-white solid. -

Purification: Filter the solid and wash with cold ethanol (

). Recrystallize from ethanol/water if necessary.

Expected Yield: 75–85% Product: 3-benzyl-1H-pyrazol-5(4H)-one.

Protocol B: Pechmann Condensation for 4-Benzylcoumarins

Target Application: Anticoagulants (Warfarin analogs), fluorescent probes. Mechanism: Acid-catalyzed transesterification with a phenol, followed by intramolecular Friedel-Crafts hydroxyalkylation and dehydration.

Materials

| Reagent | Equiv. | Role |

| Ethyl 4-phenylacetoacetate | 1.0 | Electrophile |

| Resorcinol (1,3-dihydroxybenzene) | 1.0 | Nucleophile |

| Sulfuric Acid (Conc.) | 5.0 | Catalyst/Solvent |

| Ice/Water | Excess | Quenching |

Step-by-Step Procedure

-

Preparation: In a 50 mL flask, place 10 mmol (1.10 g) of Resorcinol and 10 mmol (2.06 g) of E4PAA.

-

Catalysis: Cool the mixture to

in an ice bath. Add 5 mL of concentrated-

Critical: Maintain temperature below

during addition to prevent charring/sulfonation of the aromatic rings.

-

-

Reaction: Remove the ice bath and stir at room temperature for 12–18 hours .

-

Optimization: For faster kinetics, heat to

for 2 hours, though this may slightly increase impurities.

-

-

Quenching: Pour the viscous dark mixture into 50 g of crushed ice with stirring. The coumarin will precipitate as a solid.

-

Workup: Filter the precipitate, wash with cold water until the filtrate is neutral pH.

-

Purification: Recrystallize from hot ethanol.

Expected Yield: 80–90% Product: 7-hydroxy-4-benzylcoumarin (4-benzyl-7-hydroxy-2H-chromen-2-one).

Protocol C: Biginelli Reaction (Dihydropyrimidinones)

Target Application: Calcium channel blockers (Nifedipine analogs). Mechanism: Acid-catalyzed three-component condensation involving an aldehyde, urea, and E4PAA.

Materials

| Reagent | Equiv. | Role |

| Ethyl 4-phenylacetoacetate | 1.0 | C5-C6 Fragment |

| Benzaldehyde | 1.0 | C4 Fragment |

| Urea | 1.5 | N1-C2-N3 Fragment |

| p-Toluenesulfonic acid (p-TSA) | 0.1 | Catalyst |

| Ethanol | Solvent | Medium |

Step-by-Step Procedure

-

Mixing: Combine 10 mmol Benzaldehyde, 10 mmol E4PAA, and 15 mmol Urea in 20 mL Ethanol.

-

Catalyst Addition: Add 1 mmol of p-TSA (or 5 drops of conc. HCl).

-

Reflux: Reflux the mixture for 6–8 hours .

-

Mechanism Note: The reaction proceeds via an acyl-iminium ion intermediate formed from the aldehyde and urea, which is then intercepted by the enol of E4PAA.

-

-

Precipitation: Concentrate the solvent to half-volume under reduced pressure and cool to room temperature. Pour into crushed ice if precipitation does not occur spontaneously.

-

Purification: Filter the crude solid. Recrystallize from Ethanol/DMF (9:1) to obtain pure crystals.[2][5][6]

Expected Yield: 65–75% Product: 6-benzyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Workflow Logic & Troubleshooting

The following diagram illustrates the decision matrix for optimizing the Pechmann condensation (Protocol B), which is the most sensitive to conditions.

Figure 2: Troubleshooting logic for the acid-catalyzed Pechmann condensation.

References

-

Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational pyrazole synthesis).[4][7]

-

von Pechmann, H., & Duisberg, C. (1884). "Ueber die Verbindungen der Phenole mit Acetessigester". Berichte der deutschen chemischen Gesellschaft, 17(1), 929–933. (Foundational coumarin synthesis).

-

Kappe, C. O. (1993).[8] "100 years of the Biginelli dihydropyrimidine synthesis". Tetrahedron, 49(32), 6937-6963. (Comprehensive review of Biginelli mechanism).

-

Organic Chemistry Portal. "Biginelli Reaction". (Verified protocols for multicomponent reactions).

-

Sethi, A., et al. (2013). "Amberlyst-15 catalyzed solvent free synthesis of coumarins". Chemical Science Transactions, 2(4), 1301-1306. (Green chemistry optimization for Pechmann).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Ethyl 3-oxo-4-phenylbutanoate Against Thermal Decarboxylation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the prevention of undesired decarboxylation of Ethyl 3-oxo-4-phenylbutanoate during heating. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Understanding the Challenge: The Instability of β-Keto Esters

Ethyl 3-oxo-4-phenylbutanoate belongs to the class of β-keto esters, which are known for their susceptibility to decarboxylation, particularly when heated. This reaction involves the loss of the carboxyl group as carbon dioxide (CO₂), leading to the formation of a ketone, in this case, phenylacetone.[1][2] This degradation pathway can significantly reduce the yield of the desired product and introduce impurities into the reaction mixture.

The ease of decarboxylation in β-keto acids is attributed to the stability of the resulting enolate anion.[3] Under acidic conditions, the ester can first be hydrolyzed to the corresponding β-keto acid.[3][4] Upon heating, this acid readily undergoes decarboxylation through a cyclic transition state, forming an enol intermediate that tautomerizes to the more stable ketone.[3][5][6]

The Mechanism of Decarboxylation

The decarboxylation of a β-keto acid, formed from the hydrolysis of the ester, proceeds through a pericyclic reaction involving a cyclic rearrangement of six electrons.[3][7]

Caption: Mechanism of β-keto acid decarboxylation.

Troubleshooting Guide

This section addresses common issues encountered when heating Ethyl 3-oxo-4-phenylbutanoate and provides systematic solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Significant loss of starting material and formation of phenylacetone. | 1. Excessive Heat: The reaction temperature is too high, promoting thermal decarboxylation. 2. Presence of Water: Trace amounts of water can lead to hydrolysis of the ester to the corresponding β-keto acid, which readily decarboxylates upon heating.[3][4] 3. Acidic or Basic Conditions: The presence of acidic or basic impurities can catalyze both ester hydrolysis and subsequent decarboxylation. | 1. Temperature Control: Carefully control the reaction temperature. Determine the minimum temperature required for the desired transformation. 2. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use techniques such as distilling solvents over a suitable drying agent.[8] 3. Neutral Conditions: Maintain a neutral reaction pH. Use buffered solutions or non-acidic/non-basic reagents where possible. |

| Low yield of the desired product, with a complex mixture of byproducts. | 1. Prolonged Reaction Time: Extended heating, even at moderate temperatures, can lead to gradual decarboxylation. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to side reactions or poor solubility. | 1. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. 2. Solvent Selection: Choose a high-boiling, aprotic solvent such as DMSO or DMF for reactions requiring elevated temperatures. |

| Inconsistent results between batches. | 1. Variability in Reagent Quality: Impurities in starting materials or solvents can affect the reaction outcome. 2. Atmospheric Moisture: Exposure of the reaction to air can introduce water, leading to hydrolysis. | 1. Reagent Purity: Use high-purity, anhydrous solvents and reagents.[8] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |

Logical Flow for Troubleshooting

Caption: Troubleshooting flowchart for preventing decarboxylation.

Frequently Asked Questions (FAQs)

Q1: At what temperature does significant decarboxylation of Ethyl 3-oxo-4-phenylbutanoate begin?

While a precise decomposition temperature can vary with conditions, β-keto esters are generally sensitive to heat. It is advisable to conduct reactions at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. For reactions requiring high temperatures, consider specialized techniques that can minimize reaction time at elevated temperatures.

Q2: Can I use a base to prevent the formation of the β-keto acid intermediate?

While a base can deprotonate the α-carbon, strong bases like hydroxides can also catalyze the hydrolysis of the ester, which would ultimately lead to the formation of the carboxylate and subsequent decarboxylation upon acidification and heating.[8] If a base is necessary for another step in your synthesis, a non-nucleophilic base under strictly anhydrous conditions is recommended.

Q3: Are there any specific reaction conditions known to promote decarboxylation that I should avoid?

Yes, the Krapcho decarboxylation is a well-known method for intentionally decarboxylating β-keto esters.[9][10] This reaction is typically carried out in a polar aprotic solvent like DMSO, often with added salts such as lithium chloride, and heated to high temperatures (around 150-190 °C).[9][10][11] Therefore, to avoid decarboxylation, you should steer clear of these conditions unless decarboxylation is the desired outcome.

Q4: How can I remove the ester group without causing decarboxylation if that is my synthetic goal?

If the goal is to obtain the corresponding ketone via decarboxylation, the acetoacetic ester synthesis provides a reliable method. This involves hydrolysis of the ester to the β-keto acid, followed by gentle heating to induce decarboxylation.[12]

Q5: Does the choice of the ester group (e.g., methyl vs. ethyl) affect the rate of decarboxylation?

The rate of decarboxylation is primarily dependent on the stability of the β-keto acid intermediate. While the nature of the ester's alkyl group can influence the rate of hydrolysis to the acid, the subsequent decarboxylation is largely governed by the inherent structure of the β-keto acid. However, some specialized decarboxylation methods, like the Krapcho reaction, may show a preference for certain esters, such as methyl esters.[9]

Experimental Protocols

Protocol 1: General Procedure for Heating Ethyl 3-oxo-4-phenylbutanoate Under Anhydrous, Neutral Conditions

This protocol is designed for reactions where Ethyl 3-oxo-4-phenylbutanoate is a reactant and must be heated while minimizing decarboxylation.

-

Apparatus Setup:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen or argon inlet.

-

Ensure all glassware is scrupulously dry.

-

-

Reagent and Solvent Preparation:

-

Use anhydrous solvents. If necessary, distill the chosen solvent over a suitable drying agent (e.g., calcium hydride for non-protic solvents).

-

Ensure all other reagents are of high purity and anhydrous.

-

-

Reaction Execution:

-

Charge the flask with Ethyl 3-oxo-4-phenylbutanoate and the anhydrous solvent under a positive pressure of inert gas.

-

Add any other reactants to the mixture.

-

Slowly heat the reaction mixture to the desired temperature using an oil bath with a temperature controller.

-

Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature before proceeding with the workup.

-

-

Workup:

-

Perform the workup under neutral or slightly basic conditions if possible. Avoid acidic washes if the product is also a β-keto ester.

-

Use a saturated solution of sodium bicarbonate for aqueous washes to neutralize any trace acidity.

-

References

-

Krapcho, A. P. Krapcho Decarboxylation. Wikipedia. [Link]

-

Krapcho decarboxylation. Grokipedia. [Link]

-

Krapcho Decarboxylation. Chem-Station Int. Ed. [Link]

-

Cooper, M. M., & Klymkowsky, M. W. 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

-

Enolates: Decarboxylation. Reactivity in Chemistry. [Link]

-

Hydrolysis and Decarboxylation of ß-Keto Ester Example. AK Lectures. [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

-

Organic Chemistry Portal. Decarboxylation. [Link]

-

Vaia. keto ester. Suggest a reason why this rearrangement reaction occurs. [Link]

-

ResearchGate. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? [Link]

-

MCAT Review. Keto Acids and Esters. [Link]

-

Master Organic Chemistry. Decarboxylation. [Link]

-

OpenOChem Learn. Acetoacetic Ester Synthesis. [Link]

-

University of Calgary. Ch21: Acetoacetic esters. [Link]

-

Organic Chemistry Portal. Acetoacetic-Ester Synthesis. [Link]

Sources

- 1. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 | Benchchem [benchchem.com]

- 2. mcat-review.org [mcat-review.org]

- 3. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 4. aklectures.com [aklectures.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Acetoacetic-Ester Synthesis [organic-chemistry.org]

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of Ethyl 3-oxo-4-phenylbutanoate

Executive Summary

This guide provides a comprehensive analysis of the 1H NMR spectrum of Ethyl 3-oxo-4-phenylbutanoate (CAS: 718-08-1) . Unlike simple esters, this

This document is designed to:

-

Deconstruct the spectral signals of both tautomers.

-

Compare the profile against the standard Ethyl Acetoacetate (EAA) to highlight the benzyl group's electronic influence.[1]

-

Quantify solvent effects (CDCl₃ vs. DMSO-d₆) on the equilibrium constant (

).

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the dynamic equilibrium in solution. The molecule exists as a mixture of the Keto form (dicarbonyl) and the Enol form (conjugated alkene).

Tautomeric Equilibrium Pathway[1]

The following diagram illustrates the proton transfer mechanism that results in the two distinct NMR signal sets.

Figure 1: The dynamic equilibrium between the keto and enol forms.[2][3][4] In non-polar solvents like CDCl₃, the Enol form is stabilized by a 6-membered intramolecular hydrogen bond.

Experimental Protocol

To ensure reproducibility and accurate integration of tautomeric ratios, follow this specific protocol.

Sample Preparation Workflow

-

Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) + 0.03% v/v TMS.[1]

-

Why: CDCl₃ is non-polar (

), promoting the intramolecular hydrogen bond that stabilizes the enol form, making it clearly visible (~10-15% population). Highly polar solvents like DMSO-d₆ will drive the equilibrium almost entirely to the keto form, obscuring the enol data.

-

-

Concentration: Dissolve 15 mg of sample in 0.6 mL of solvent.

-

Caution: High concentrations (>50 mg/mL) can induce intermolecular hydrogen bonding, shifting the -OH and vinyl peaks.[1]

-

-

Acquisition:

Spectral Analysis: Assignments & Interpretation

The spectrum of Ethyl 3-oxo-4-phenylbutanoate is characterized by two sets of signals . The major set corresponds to the Keto form, and the minor set to the Enol form.

Table 1: Chemical Shift Assignments (in CDCl₃)

| Moiety | Proton Type | Multiplicity | Integral (Normalized) | Structural Insight | |

| Keto Form | Major Species | ||||

| Ph-H | Aromatic | 7.15 – 7.35 | Multiplet | 5H | Overlaps with Enol aromatic signals.[1] |

| -O-CH ₂-CH₃ | Ester Methylene | 4.18 | Quartet ( | 2H | Typical ethyl ester shift.[1] |

| Ph-CH ₂-C=O | Benzylic Methylene | 3.82 | Singlet | 2H | Deshielded by Phenyl ring and Carbonyl. |

| -C(=O)-CH ₂-C(=O)- | Alpha Methylene | 3.46 | Singlet | 2H | Diagnostic Peak. Flanked by two carbonyls.[1] |

| -O-CH₂-CH ₃ | Ester Methyl | 1.25 | Triplet ( | 3H | Standard triplet.[1] |

| Enol Form | Minor Species (~8-12%) | ||||

| -C(OH )= | Enolic Hydroxyl | ~12.1 | Broad Singlet | 1H | Highly deshielded due to H-bonding. |

| -C=CH - | Vinyl Proton | 4.98 | Singlet | 1H | Diagnostic Peak. Distinct from keto signals.[1] |

| Ph-CH ₂-C(OH)= | Benzylic Methylene | 3.65 | Singlet | 2H | Slightly shielded relative to Keto form due to conjugation.[1] |

Detailed Analysis of Diagnostic Regions

1. The "Active" Methylene Region (3.4 – 3.9 ppm)

This is the most critical region for purity analysis. You will observe two distinct singlets:

-

3.82 ppm: The benzylic protons (Ph-CH₂-).[1]

-

3.46 ppm: The alpha-protons between the carbonyls (-CO-CH₂-CO-).[1]

-

Common Error: Do not confuse the singlet at 3.82 ppm with an impurity.[1] It is chemically distinct from the alpha-methylene due to the adjacent phenyl ring.

2. The Enol Signature (5.0 ppm & 12.1 ppm)

The presence of a small singlet around 5.0 ppm is NOT an impurity or unreacted starting material.[1] It is the vinyl proton of the enol tautomer.[1] Integrating this peak relative to the keto alpha-methylene (3.46 ppm) allows for the calculation of the equilibrium constant (

Comparative Analysis

Comparison 1: Structural Substituent Effects

Reference: Ethyl Acetoacetate (EAA) vs. Ethyl 3-oxo-4-phenylbutanoate.

| Feature | Ethyl Acetoacetate (EAA) | Ethyl 3-oxo-4-phenylbutanoate | Analysis |

| Terminal Group | Methyl (-CH₃) | Benzyl (-CH₂-Ph) | Phenyl ring adds electron density via induction but steric bulk.[1] |

| Terminal Shift | The Phenyl ring deshields the adjacent protons significantly (+1.56 ppm). | ||

| Alpha Methylene | Minimal change; the electronic effect of the phenyl ring is insulated by the C4 methylene. | ||

| Enol % (CDCl₃) | ~8% | ~12-15% | The benzyl group is slightly more electron-withdrawing than methyl, increasing the acidity of the |

Comparison 2: Solvent Effects on Tautomerism[5]

The choice of solvent dramatically alters the spectral appearance.[1]

-

CDCl₃ (Non-polar):

-

DMSO-d₆ (Polar Aprotic):

Calculation of Keto-Enol Ratio[1][5][7][8]

To report the specific tautomeric ratio for your batch:

[1]Where:

- = Integral of the vinyl proton at 4.98 ppm (represents 1H).

- = Integral of the alpha-methylene at 3.46 ppm (represents 2H).[1]

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 3324: Ethyl 3-oxo-4-phenylbutanoate.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1][6] Available at: [Link][1]

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Demonstrates acidity of active methylenes). Available at: [Link][1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1][7] Oxford University Press.[1] (Chapter 21: Tautomerism and stability of

-dicarbonyls). -

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.[1] Available at: [Link][1]

Sources

- 1. Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cores.research.asu.edu [cores.research.asu.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

A Senior Application Scientist's Guide to Validating the Purity of Ethyl 4-phenylacetoacetate using Thin-Layer Chromatography

Introduction: The Imperative of Purity in Synthesis

Ethyl 4-phenylacetoacetate is a pivotal synthetic intermediate in medicinal chemistry, notably in the preparation of antiprion pyrazolone derivatives and pyrrolinylaminopyrimidine analogs that act as inhibitors of gene expression.[1] In the landscape of drug development and scientific research, the purity of such precursors is not merely a matter of quality but a cornerstone of experimental reproducibility and, ultimately, patient safety. The presence of unreacted starting materials, by-products, or degradation products can lead to aberrant biological activity, complicate kinetic studies, and compromise the integrity of final active pharmaceutical ingredients (APIs).

Regulatory bodies globally have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), which mandate that analytical procedures for purity testing must be validated to be fit for their intended purpose.[2][3][4] This guide provides an in-depth, experience-driven protocol for validating the purity of Ethyl 4-phenylacetoacetate using Thin-Layer Chromatography (TLC), a rapid, versatile, and cost-effective technique.[5][6] We will explore the causality behind each experimental step, present a self-validating protocol, and objectively compare the performance of TLC with more sophisticated chromatographic methods like HPLC and GC.

Section 1: The Foundational Principles of TLC Separation

Thin-Layer Chromatography is a planar chromatographic technique based on the principle of separation by adsorption. The separation of components in a mixture is governed by their differential partitioning between a solid stationary phase and a liquid mobile phase.[7]

-

The Stationary Phase: For a moderately polar compound like Ethyl 4-phenylacetoacetate, the standard choice is silica gel (SiO₂).[6] The surface of silica gel is rich in polar silanol (Si-OH) groups, which act as adsorption sites. Polar compounds in the sample will interact more strongly with the stationary phase via hydrogen bonding and dipole-dipole interactions, causing them to move more slowly up the plate.[7]

-

The Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that travels up the TLC plate via capillary action. Its role is to dissolve the sample and compete with the stationary phase for the analyte molecules.[8] The polarity of the mobile phase is the most critical factor in achieving good separation. According to the eluotropic series, a more polar solvent will have a stronger eluting power, causing all compounds to move further up the plate.[9] A common and effective strategy is to use a binary mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), allowing for fine-tuning of the overall polarity.[9][10]

-

The Retardation Factor (Rf): The result of a TLC separation is quantified by the Retardation Factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[11]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a physical constant for a specific compound under identical TLC conditions (stationary phase, mobile phase, temperature) and is crucial for both identification and purity assessment.[9] A pure compound should ideally yield a single, well-defined spot.

Section 2: A Validated Experimental Protocol for TLC Analysis

This protocol is designed to be a self-validating system, incorporating controls and checks to ensure the trustworthiness of the results.

Experimental Workflow Overview

Caption: Workflow for TLC analysis of Ethyl 4-phenylacetoacetate.

Detailed Step-by-Step Methodology

1. Materials & Reagents:

-

TLC Plates: Silica gel 60 F254 (The "F254" indicates a fluorescent indicator that glows at 254 nm).

-

Analyte: Ethyl 4-phenylacetoacetate sample.

-

Reference Standard: High-purity Ethyl 4-phenylacetoacetate.

-

Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade).

-

Apparatus: TLC developing chamber with lid, capillary tubes for spotting, 2 mL vials, UV lamp (254 nm), beaker for staining, heat gun, ruler, pencil.

2. Mobile Phase Preparation:

-

Prepare a 4:1 Hexane:Ethyl Acetate (v/v) solution. This ratio provides a good starting polarity for this class of compounds. The optimal ratio may require slight adjustment to achieve an Rf value for the main spot between 0.3 and 0.5.[7]

3. Chamber and Sample Preparation:

-

Pour the prepared mobile phase into the TLC chamber to a depth of approximately 0.5 cm.

-

Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the chamber saturate for at least 20 minutes. This ensures a uniform vapor environment, leading to reproducible Rf values.[7]

-

Prepare a ~1% solution (10 mg/mL) of your Ethyl 4-phenylacetoacetate sample in a volatile solvent like ethyl acetate. Prepare a separate solution of the high-purity reference standard at the same concentration.[5]

4. TLC Plate Spotting:

-

Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.

-

Using a capillary tube, apply a small spot of the sample solution onto the origin line. Make the spot as small as possible (1-2 mm diameter) to prevent streaking.

-

On the same origin line, at least 1 cm away from the first spot, apply a spot of the high-purity reference standard.

-

Ensure the solvent has completely evaporated from the spots before proceeding.

5. Development:

-

Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the solvent level.

-

Close the lid and allow the mobile phase to ascend the plate by capillary action.

-

Let the development proceed until the solvent front is about 0.5-1 cm from the top of the plate.

-

Immediately remove the plate and, with a pencil, mark the position of the solvent front.

6. Visualization and Interpretation:

-

Allow the plate to dry completely in a fume hood.

-

Primary Visualization (Non-destructive): View the plate under a UV lamp at 254 nm.[12] The phenyl and carbonyl groups in Ethyl 4-phenylacetoacetate will absorb UV light, quenching the plate's fluorescence and appearing as dark spots against a glowing green background.[13] Circle any visible spots with a pencil.

-

Secondary Visualization (Destructive): For confirmation, use a chemical stain. A p-anisaldehyde stain is a good general-purpose choice for visualizing nucleophilic groups like the ester and enolizable ketone in the analyte.[13][14] Dip the plate in the stain, wipe off the excess, and gently heat with a heat gun until colored spots appear.

-

Analysis:

-

Measure the distance from the origin to the center of each spot and to the solvent front mark.

-

Calculate the Rf value for the reference standard and the sample spot(s).

-

Purity Assessment: A pure sample will show a single major spot with an Rf value identical to the reference standard. The presence of additional spots indicates impurities. The intensity of these impurity spots gives a semi-quantitative estimation of their concentration.

-

Section 3: A Comparative Analysis with Alternative Methods

While TLC is an excellent tool for rapid screening, a comprehensive purity assessment, especially in later stages of drug development, requires more sensitive and quantitative methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[15][16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. For Ethyl 4-phenylacetoacetate, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water would be appropriate, coupled with UV detection.[17][18] It provides precise quantitative data on the main component and any impurities.

-

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[19] Given that Ethyl 4-phenylacetoacetate is a relatively volatile ester, GC with a flame ionization detector (FID) is an excellent method for detecting and quantifying volatile organic impurities.[20][21]

Performance Comparison Table

| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Primary Use | Rapid, qualitative purity checks, reaction monitoring[11] | Precise quantitative analysis, impurity profiling[18] | Quantitative analysis of volatile and thermally stable compounds[22] |

| Speed | Fast (15-30 minutes per run) | Slower (20-60 minutes per sample) | Moderate (20-60 minutes per sample) |

| Cost | Very low cost per sample, minimal equipment | High initial investment, moderate cost per sample | High initial investment, moderate cost per sample |

| Sensitivity | Microgram (µg) level | Nanogram (ng) to picogram (pg) level | Nanogram (ng) to picogram (pg) level |

| Quantification | Semi-quantitative (by spot size/intensity) | Highly quantitative and reproducible | Highly quantitative and reproducible |

| Throughput | High (multiple samples on one plate) | Moderate (typically one sample at a time unless automated) | Moderate (typically one sample at a time unless automated) |

| Required Expertise | Low | High | High |

Section 4: Choosing the Right Analytical Tool

The choice of analytical method is dictated by the specific requirements of the task at hand. The following decision-making framework can guide researchers in selecting the appropriate technique.

Caption: Decision framework for selecting an analytical method.

Conclusion

Thin-Layer Chromatography stands as an indispensable tool in the synthetic chemist's arsenal for the rapid and efficient purity assessment of intermediates like Ethyl 4-phenylacetoacetate. Its simplicity, speed, and low cost make it ideal for routine reaction monitoring and preliminary purity checks. However, as this guide illustrates, the true power of TLC is unlocked when it is performed within a validated framework, providing trustworthy, albeit semi-quantitative, data. For the rigorous demands of final product release in a regulated environment, the data from TLC must be complemented and confirmed by more sensitive and quantitative orthogonal methods such as HPLC or GC, ensuring the highest standards of scientific integrity and product quality.

References

-

Title: ICH and FDA Guidelines for Analytical Method Validation | Lab Manager Source: Lab Manager URL: [Link]

-

Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL: [Link]

-

Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Thin Layer Chromatography Source: University of Colorado Boulder URL: [Link]

-

Title: TLC Visualization Methods Source: University of Rochester URL: [Link]

-

Title: TLC Visualization Methods - Theory pages Source: Labster URL: [Link]

-

Title: Thin-Layer Chromatography | TLC Source: EAG Laboratories URL: [Link]

-

Title: 5. Thin Layer Chromatography Source: Northern Illinois University URL: [Link]

-

Title: TLC Fundamentals – Stationary & mobile phase choice (part 4) Source: Interchim – Blog URL: [Link]

-

Title: Visualizing a TLC plate Source: YouTube URL: [Link]

-

Title: Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses Source: Chromedia URL: [Link]

-

Title: TLC in the Analysis of Plant Material Source: MDPI URL: [Link]

-

Title: 2.3F: Visualizing TLC Plates Source: Chemistry LibreTexts URL: [Link]

-

Title: Complete Guide to Thin Layer Chromatography Sample Preparation Source: Organomation URL: [Link]

-

Title: TLC Visualization Reagents Source: EPFL URL: [Link]

-

Title: HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column Source: SIELC Technologies URL: [Link]

-

Title: Using TLC to Scout Flash Chromatography Solvents Source: Biotage URL: [Link]

-

Title: Rf values of compound L3 and compound L4 Source: ResearchGate URL: [Link]

-

Title: Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid Source: University Chemistry URL: [Link]

-

Title: Ethyl acetylphenylacetate | C12H14O3 | CID 95389 Source: PubChem - NIH URL: [Link]

-

Title: Determination of ethyl acetate using gas chromatography Source: University of Pannonia URL: [Link]

-

Title: HPLC analysis of four purified components and ethyl acetate extract... Source: ResearchGate URL: [Link]

-

Title: ethyl phenylacetate Source: Organic Syntheses Procedure URL: [Link]

- Title: CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4...

-

Title: Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information Source: Royal Society of Chemistry URL: [Link]

-

Title: Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua Source: SciSpace URL: [Link]

-

Title: How Do Chemical Manufacturers Assess Purity? Source: Moravek, Inc. URL: [Link]

-

Title: Replacing Traditional Heavy Metals Testing with Modern Plasma-Based Spectrochemical Techniques Source: Spectroscopy Online URL: [Link]

-

Title: Identity determination and purity testing Source: ChemCon GmbH URL: [Link]

Sources

- 1. Ethyl 4-Phenylacetoacetate | CymitQuimica [cymitquimica.com]

- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. fishersci.com [fishersci.com]

- 7. organomation.com [organomation.com]

- 8. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. biotage.com [biotage.com]

- 11. eag.com [eag.com]

- 12. theory.labster.com [theory.labster.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. faculty.fiu.edu [faculty.fiu.edu]

- 15. moravek.com [moravek.com]

- 16. Identity determination and purity testing [chemcon.com]

- 17. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 18. benchchem.com [benchchem.com]

- 19. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]

- 20. CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]

- 21. scispace.com [scispace.com]

- 22. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

Reactivity comparison of beta-keto esters: Phenyl vs Methyl substitution

Reactivity Comparison: -Keto Esters (Phenyl vs. Methyl)

Content Type: Technical Comparison Guide Subject: Ethyl Benzoylacetate (EBA) vs. Ethyl Acetoacetate (EAA) Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary: The Steric-Electronic Trade-off

The choice between a methyl-substituted

-

Ethyl Acetoacetate (Methyl): Kinetically superior.[1] The small methyl group offers minimal steric hindrance, making the ketone highly electrophilic and the

-carbon accessible for alkylation. -

Ethyl Benzoylacetate (Phenyl): Thermodynamically dominant.[1] The phenyl group increases the acidity of the

-protons and stabilizes the enol form via extended conjugation. However, it significantly retards nucleophilic attack at the ketone carbonyl due to steric bulk and resonance deactivation.

Electronic & Steric Profile

The fundamental difference lies in how the substituent interacts with the dicarbonyl system.

Comparative Data Matrix

| Property | Ethyl Acetoacetate (EAA) | Ethyl Benzoylacetate (EBA) | Mechanistic Driver |

| Structure | |||

| Acidity ( | ~10.7 | ~9.8 | Ph is electron-withdrawing (inductive) & stabilizes anion (resonance).[1][2][3] |

| Acidity ( | ~14.2 | ~13.4 | Solvent effects magnify anion stability differences.[1] |

| Enol Content (Neat) | ~8% | >20% (Solvent dependent) | Ph group conjugates with enol C=C, driving equilibrium to enol.[1] |

| Ketone Electrophilicity | High | Moderate/Low | Ph donates electron density into C=O (resonance), reducing |

| Steric Bulk ( | 1.70 (Methyl) | 3.0 (Phenyl) | Ph hinders approach of nucleophiles to the ketone.[1] |

Graphviz Analysis: Tautomeric Equilibrium

The following diagram illustrates why EBA has a higher enol content. The phenyl ring participates in the conjugated system of the enol, whereas the methyl group in EAA provides only hyperconjugation.

Figure 1: The phenyl group in EBA (Green Node) extends the

Reactivity Analysis

A. Nucleophilic Substitution ( -Alkylation)

Both compounds form stable enolates, but their reactivity differs:[1]

-

EAA: The enolate is a "harder" nucleophile.[1] Alkylation is rapid and generally high-yielding.[1]

-

EBA: The enolate is "softer" and more stable due to delocalization into the phenyl ring. While more acidic (easier to deprotonate), the resulting anion is less reactive toward alkyl halides (lower nucleophilicity). Furthermore, the bulky phenyl group can hinder

attack if the electrophile is also bulky.

B. Electrophilic Attack (Condensation/Reduction)

This is where the divergence is most critical.[1]

-

Knoevenagel Condensation: EAA reacts readily with aldehydes using weak amine bases.[1] EBA often requires more forcing conditions or specific Lewis Acid catalysts because the ketone carbonyl is less electrophilic (deactivated by the phenyl ring) and sterically shielded.

-

Asymmetric Hydrogenation: In drug development, reducing the

-keto group to a chiral alcohol is common (Noyori hydrogenation).[1] The phenyl group in EBA provides a distinct "flat" steric wall that often results in higher enantioselectivity (ee%) compared to the methyl group of EAA, as it locks the substrate into a specific orientation within the chiral catalyst's pocket.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Standard Reactivity)

Use this protocol to benchmark the reactivity of EAA. Expect EBA to react 2-5x slower under identical conditions.[1]

Reagents:

-

Aldehyde (e.g., Benzaldehyde): 10 mmol

- -Keto Ester (EAA or EBA): 10 mmol[1]

-

Piperidine: 0.1 mmol (Catalyst)[1]

-

Ethanol: 20 mL

Workflow:

-

Setup: Dissolve aldehyde and

-keto ester in ethanol in a round-bottom flask. -

Initiation: Add piperidine dropwise at room temperature.

-

Monitoring:

-

Crystallization: Upon cooling, the benzylidene product often precipitates.[1] If oil forms, induce crystallization with cold hexanes.[1]

Protocol B: Synthesis of Ethyl Benzoylacetate (EBA)